5,7-Difluoroquinolin-4-amine
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Overview
Description
5,7-Difluoroquinolin-4-amine is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Difluoroquinolin-4-amine typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic aromatic substitution reaction, where fluorine atoms are introduced into the quinoline ring. For instance, the synthesis can start with 4,5-difluoro-2-nitrobenzoic acid, which undergoes reductive cyclization in basic media in the presence of sodium borohydride to form the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using fluorinating agents such as potassium fluoride or cesium fluoride. These reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,7-Difluoroquinolin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the quinoline ring can be displaced by nucleophiles, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its electronic properties and biological activity.
Cyclization: The quinoline ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activity and unique chemical properties .
Scientific Research Applications
5,7-Difluoroquinolin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,7-Difluoroquinolin-4-amine involves its interaction with bacterial DNA gyrase and topoisomerase IV. By binding to the enzyme-DNA complex, it stabilizes DNA strand breaks created by these enzymes, thereby inhibiting DNA replication and leading to bacterial cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their potent antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-4-aminoquinoline: Another fluorinated quinoline derivative with similar antimicrobial properties.
6,7-Difluoroquinoline: A compound with two fluorine atoms in the quinoline ring, exhibiting unique chemical reactivity.
4,7-Dichloroquinoline: A chlorinated quinoline derivative used in the synthesis of various bioactive compounds.
Uniqueness
5,7-Difluoroquinolin-4-amine is unique due to the specific positioning of the fluorine atoms at the 5 and 7 positions of the quinoline ring. This specific substitution pattern enhances its biological activity and provides distinct chemical properties that are not observed in other similar compounds .
Properties
CAS No. |
1065092-27-4 |
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Molecular Formula |
C9H6F2N2 |
Molecular Weight |
180.15 g/mol |
IUPAC Name |
5,7-difluoroquinolin-4-amine |
InChI |
InChI=1S/C9H6F2N2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h1-4H,(H2,12,13) |
InChI Key |
DFNDQSGIPXEQGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=C(C=C(C2=C1N)F)F |
Origin of Product |
United States |
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